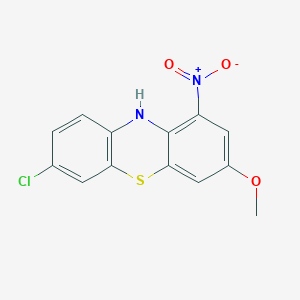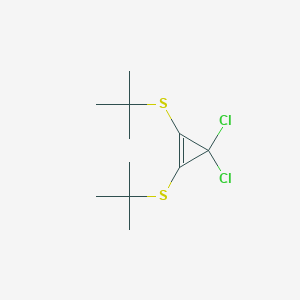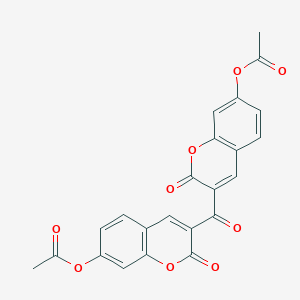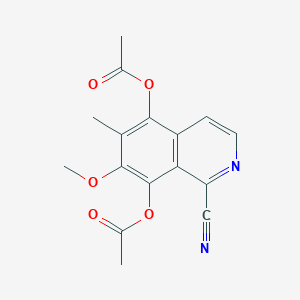
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a cyano group, a methoxy group, and two acetate groups attached to the isoquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Bischler-Napieralski reaction, where an amide is cyclized to form the isoquinoline ring.
Introduction of Functional Groups: The cyano, methoxy, and methyl groups can be introduced through various substitution reactions. For example, the methoxy group can be added via methylation using reagents like methyl iodide.
Acetylation: The final step involves the acetylation of the isoquinoline derivative to introduce the acetate groups. This can be achieved using acetic anhydride in the presence of a catalyst like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon.
科学的研究の応用
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The methoxy and acetate groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
1-Cyano-7-methoxy-6-methylisoquinoline-5,8-diyl diacetate can be compared with other isoquinoline derivatives, such as:
1-Methylisoquinoline: Similar in structure but lacks the cyano and acetate groups, resulting in different chemical and biological properties.
Quinoline: While structurally related, quinoline lacks the additional functional groups present in the isoquinoline derivatives, leading to different reactivity and applications.
Ethylene glycol dinitrate: Though not an isoquinoline, it shares some functional group similarities, such as the presence of nitrate groups, but has different applications and properties.
特性
CAS番号 |
76177-31-6 |
|---|---|
分子式 |
C16H14N2O5 |
分子量 |
314.29 g/mol |
IUPAC名 |
(8-acetyloxy-1-cyano-7-methoxy-6-methylisoquinolin-5-yl) acetate |
InChI |
InChI=1S/C16H14N2O5/c1-8-14(22-9(2)19)11-5-6-18-12(7-17)13(11)16(15(8)21-4)23-10(3)20/h5-6H,1-4H3 |
InChIキー |
RXXBVQMOCKZLSV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C(=NC=C2)C#N)C(=C1OC)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


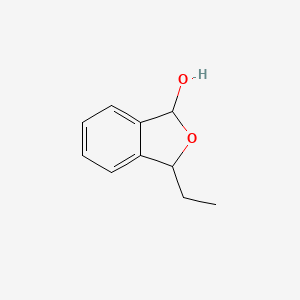
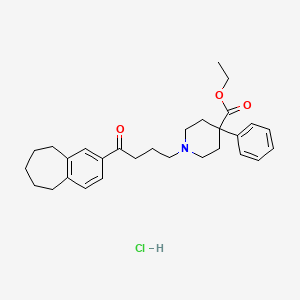

![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)
![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)


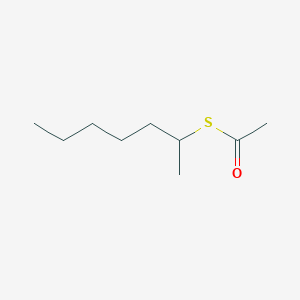
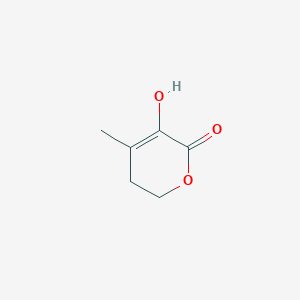
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
